molecular formula C14H8F2O3 B8349318 3-(3,5-Difluorophenyl)-1-benzofuran-4,6-diol

3-(3,5-Difluorophenyl)-1-benzofuran-4,6-diol

Cat. No. B8349318
M. Wt: 262.21 g/mol
InChI Key: VIODOZVYHNVELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08835659B2

Procedure details

This compound was prepared using Method B from 3,5-dimethoxyphenol and 2-bromo-1-(3,5-difluorophenyl)ethanone: Yield 50% following procedures B.2, B.3 and B.5; m.p. 149-151° C.; IR 3373, 1629, 1507, 1359, 1255, 1157, 1123, 1031 cm−1; 1H-NMR (500 MHz, δ ppm, DMSO-d6) 10.08 (s, 1H), 9.45 (s, 1H), 8.02 (s, 1H), 7.49 (d, J=7.7 Hz, 2H), 7.13 (t, J=9.4 Hz, 1H), 6.43 (s, 1H), 6.28 (s, 1H); 13C-NMR (75 MHz, δ ppm, CD3OD) 164.3 (dd, J=244.8 Hz, 13.4 Hz), 160.4, 158.1, 153.5, 141.7, 137.8 (t, J=10.7 Hz), 122.6, 112.8 (dd, J=8.1 Hz, 17.6 Hz), 108.4, 102.6 (t, J=25.9 Hz), 99.4, 91.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.BrC[C:14]([C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=1)=O>>[F:22][C:20]1[CH:21]=[C:16]([C:14]2[C:6]3=[C:5]([OH:11])[CH:4]=[C:3]([OH:2])[CH:8]=[C:7]3[O:9][CH:10]=2)[CH:17]=[C:18]([F:23])[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC(=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C1=COC=2C1=C(C=C(C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.